molecular formula C15H23NO4 B584037 Esmolol Acid-d7 CAS No. 1346598-79-5

Esmolol Acid-d7

Cat. No.: B584037
CAS No.: 1346598-79-5
M. Wt: 288.395
InChI Key: ILSCWPMGTDPATI-UENXPIBQSA-N
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Description

Esmolol Acid-d7 is a deuterated form of Esmolol Acid, which is a cardioselective beta-1 adrenergic receptor blocker. This compound is primarily used as an internal standard for the quantification of Esmolol in various analytical applications. The deuterium labeling in this compound enhances its stability and allows for precise quantification in mass spectrometry studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid-d7 involves the incorporation of deuterium atoms into the Esmolol Acid molecule. This is typically achieved through a multi-step synthetic process:

    Deuteration of Isopropylamine: The isopropylamine group in Esmolol Acid is replaced with a deuterated isopropylamine.

    Formation of this compound: The deuterated isopropylamine is then reacted with the appropriate intermediates to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Esmolol Acid-d7 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction of the carbonyl group yields alcohols .

Scientific Research Applications

Esmolol Acid-d7 has a wide range of applications in scientific research:

Mechanism of Action

Esmolol Acid-d7, like its non-deuterated counterpart, works by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions. The compound prevents the action of epinephrine and norepinephrine, which are naturally occurring substances that increase heart rate and force of contraction .

Comparison with Similar Compounds

    Esmolol: The non-deuterated form of Esmolol Acid-d7.

    Metoprolol: Another beta-1 adrenergic receptor blocker with a longer duration of action.

    Atenolol: A beta-1 selective adrenergic receptor blocker used for similar indications.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Esmolol is required .

Properties

CAS No.

1346598-79-5

Molecular Formula

C15H23NO4

Molecular Weight

288.395

IUPAC Name

3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid

InChI

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D

InChI Key

ILSCWPMGTDPATI-UENXPIBQSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O

Synonyms

4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid;  3-(4-(2-Hydroxy-3-(isopropylamino-d7)propoxy)phenyl)propionic Acid;  ASL 8123-d7; 

Origin of Product

United States

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